molecular formula C5H8OS B14624074 3-(Ethylsulfanyl)prop-2-enal CAS No. 56772-86-2

3-(Ethylsulfanyl)prop-2-enal

Cat. No.: B14624074
CAS No.: 56772-86-2
M. Wt: 116.18 g/mol
InChI Key: GTNILMFLRNESAQ-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)prop-2-enal is an organic compound characterized by the presence of an aldehyde group, an ethylsulfanyl group, and a double bond in its structure. This compound is part of the family of α,β-unsaturated carbonyl compounds, which are known for their reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)prop-2-enal can be achieved through various methods. One common approach involves the Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound. For instance, the reaction between ethyl mercaptan and acrolein under basic conditions can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the compound. Specific details on industrial methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)prop-2-enal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The double bond and the aldehyde group can be reduced to form saturated alcohols.

    Substitution: The ethylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to substitute the ethylsulfanyl group.

Major Products Formed

    Oxidation: 3-(Ethylsulfanyl)propanoic acid.

    Reduction: 3-(Ethylsulfanyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Ethylsulfanyl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)prop-2-enal involves its reactivity as an α,β-unsaturated carbonyl compound. It can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is crucial in its interactions with biological molecules and its role in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethylsulfanyl)prop-2-enal is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

CAS No.

56772-86-2

Molecular Formula

C5H8OS

Molecular Weight

116.18 g/mol

IUPAC Name

3-ethylsulfanylprop-2-enal

InChI

InChI=1S/C5H8OS/c1-2-7-5-3-4-6/h3-5H,2H2,1H3

InChI Key

GTNILMFLRNESAQ-UHFFFAOYSA-N

Canonical SMILES

CCSC=CC=O

Origin of Product

United States

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